molecular formula C13H7F5O B6384148 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261958-64-8

5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384148
CAS RN: 1261958-64-8
M. Wt: 274.19 g/mol
InChI Key: ZVAXUEHJSZICMD-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95) is a synthetic compound with a wide range of applications in scientific research. Due to its unique chemical structure, 5-DFPT-95 is a valuable tool for scientists in various fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic syntheses, such as the synthesis of fluorinated compounds, heterocyclic compounds, and polymers. 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is used in the synthesis of photoreactive compounds, which are used in the study of protein-protein interactions, and in the synthesis of fluorescent probes, which are used in biological imaging.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming complexes with Lewis bases, such as amines, phosphines, and thiols. These complexes can then be used as catalysts for various reactions, such as the Stille coupling reaction. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can act as a proton donor, forming hydrogen bonds with electron-rich molecules, such as alcohols and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, leading to changes in their structure and function. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been shown to interact with DNA, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is a valuable tool for scientists in a variety of fields. The compound has a wide range of applications in organic synthesis, and it can be used as a catalyst for a variety of reactions. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can interact with proteins and enzymes, leading to changes in their structure and function. However, the compound is toxic and should be handled with care. Additionally, the compound is expensive and can be difficult to obtain.

Future Directions

The potential future directions for 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are numerous. The compound could be used in the development of new pharmaceuticals and other compounds with medicinal properties. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% could be used in the development of new imaging probes and fluorescent tags for biological imaging. Furthermore, the compound could be used in the development of new catalysts for organic synthesis. Finally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% could be used in the study of protein-protein interactions and gene expression.

Synthesis Methods

5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Stille coupling reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%. This method involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Grignard reaction is another method for the synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%, which involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenylmagnesium bromide. The Stille coupling reaction is a palladium-catalyzed reaction that involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenylstannane.

properties

IUPAC Name

3-(3,4-difluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-11-2-1-7(5-12(11)15)8-3-9(13(16,17)18)6-10(19)4-8/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXUEHJSZICMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686580
Record name 3',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)-3-trifluoromethylphenol

CAS RN

1261958-64-8
Record name 3',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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